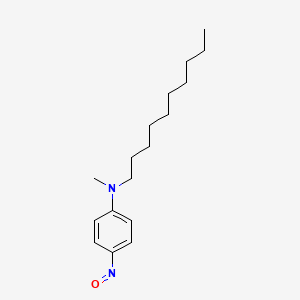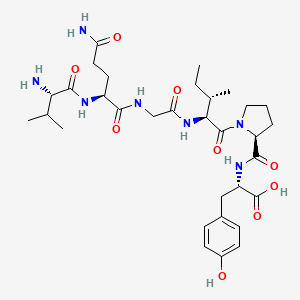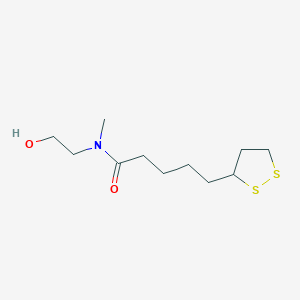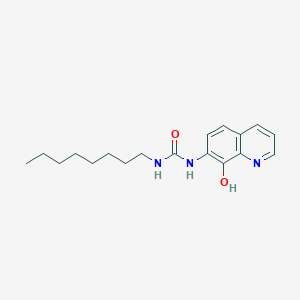
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is a complex organic compound that belongs to the class of thiophenones Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a thiophenone derivative, followed by the introduction of the phenylamino group through a substitution reaction. The final step involves the formation of the oxime group under specific reaction conditions, such as the use of hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent extraction and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophenone derivatives.
Applications De Recherche Scientifique
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The phenylamino group can interact with cellular proteins and enzymes, potentially inhibiting their activity. The oxime group can form stable complexes with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenone derivatives: Compounds with similar thiophene rings but different substituents.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Oxime derivatives: Compounds with oxime functional groups.
Uniqueness
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
392728-95-9 |
|---|---|
Formule moléculaire |
C10H9N3O5S |
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
N-(4-anilino-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H9N3O5S/c14-12-10-9(11-7-4-2-1-3-5-7)8(13(15)16)6-19(10,17)18/h1-5,11,14H,6H2 |
Clé InChI |
AHIRAGVKGURJSH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=NO)S1(=O)=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


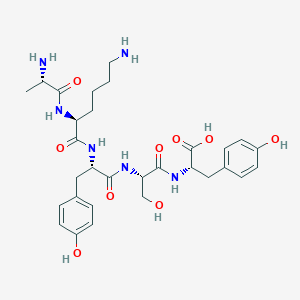
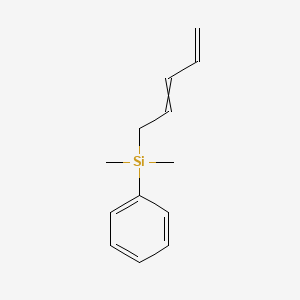
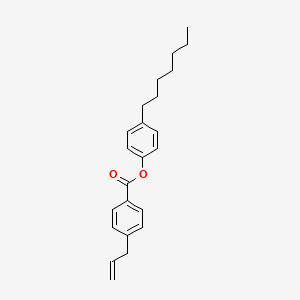
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)
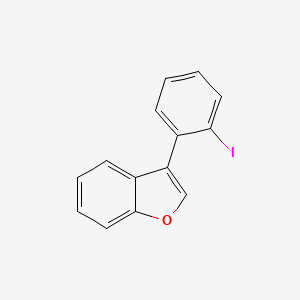
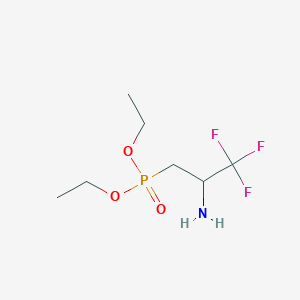
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
